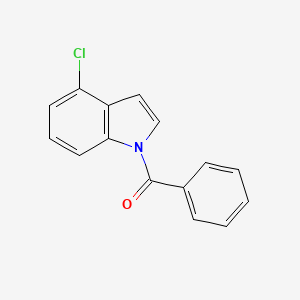

(4-Chloro-1H-indol-1-yl)(phenyl)methanone

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Biology

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged" motif in medicinal chemistry and chemical biology. bldpharm.comaksci.com Its significance stems from its widespread presence in a vast array of natural products and pharmaceutically active compounds. bldpharm.comgoogle.com Many alkaloids, the essential amino acid tryptophan, and plant hormones feature the indole core, highlighting its evolutionary selection for biological interactions. aksci.commolaid.com

In contemporary drug discovery, the indole nucleus serves as a versatile template for designing molecules that can interact with a multitude of biological targets, including enzymes and receptors. bldpharm.commolaid.com Its unique electronic properties and the ability of the indole NH group to act as a hydrogen bond donor are crucial for molecular recognition processes. molaid.com Consequently, indole derivatives have been successfully developed into drugs for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. researchgate.net The structural rigidity and the possibility for substitution at various positions allow for the fine-tuning of pharmacological profiles, making the indole scaffold a cornerstone of modern pharmaceutical research. bldpharm.com

Overview of Methanone-Containing Indole Derivatives in Synthetic Organic Chemistry

The introduction of a methanone (B1245722) (carbonyl) linker to an indole scaffold generates indolyl methanones, a class of compounds with significant applications in synthetic organic chemistry and drug discovery. The methanone group can be attached at various positions of the indole ring, most commonly at the C2 or C3 positions, or at the N1 position of the pyrrole ring. This structural motif is a key feature in numerous biologically active molecules.

The synthesis of indolyl methanones is a well-explored area of organic chemistry. Common synthetic strategies include:

Friedel-Crafts Acylation: This classic method involves the reaction of an indole with a benzoyl chloride or a related acylating agent in the presence of a Lewis acid catalyst. orientjchem.org

Fischer Indole Synthesis: This powerful method can be used to construct the indole ring itself from a phenylhydrazine (B124118) and a ketone or aldehyde bearing the desired methanone precursor. orientjchem.orgpharmaffiliates.com

Grignard Reactions: The reaction of an indolyl Grignard reagent with a benzaldehyde, followed by oxidation, can yield the target methanone.

N-Acylation: For N1-indolyl methanones, such as the title compound, direct acylation of the indole nitrogen with benzoyl chloride is a common approach. A patent for the related N-benzoyl-4-chloroindole-3-carbaldehyde demonstrates the feasibility of this N-acylation on the 4-chloroindole (B13527) scaffold. google.com

These synthetic routes provide chemists with the tools to create a wide diversity of methanone-containing indole derivatives for further investigation. pharmaffiliates.com

Classification and Structural Diversity of Indolyl Methanones

Indolyl methanones can be classified based on the point of attachment of the methanone group to the indole ring. The primary classifications are N-indolyl, 2-indolyl, and 3-indolyl methanones. Further structural diversity is achieved through substitution on the indole ring, the phenyl ring of the benzoyl group, or both.

The structural diversity of this class of compounds is vast and can be categorized as follows:

Positional Isomerism: The chloro-substituent on the indole ring can be at positions 4, 5, 6, or 7. Similarly, the methanone group can be attached to different positions of the indole core. For instance, (4-Chloro-1H-indol-1-yl)(phenyl)methanone is an N1-acylated indole, while related compounds like (4-Chloro-1H-indol-7-yl)(phenyl)methanone feature acylation at a carbon atom of the benzene ring portion of the indole. nih.gov

Substitution Patterns: Various functional groups can be introduced onto the indole ring or the phenyl ring. This allows for the modulation of the electronic and steric properties of the molecule, which can significantly influence its biological activity.

Complex Indoles: The indole core can be part of a larger, more complex ring system, such as in bis-indolyl methanones, where two indole moieties are linked by a carbonyl group. ambeed.com

This structural adaptability allows for the creation of large libraries of compounds for screening in drug discovery programs.

(4-Chloro-1H-indol-1-yl)(phenyl)methanone: A Profile

The primary focus of this article is the specific compound (4-Chloro-1H-indol-1-yl)(phenyl)methanone. This molecule features a chloro-substituent at the 4-position of the indole ring and a phenylmethanone (benzoyl) group attached to the indole nitrogen (N1 position).

Chemical and Physical Properties

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | (4-Chloro-1H-indol-1-yl)(phenyl)methanone | |

| CAS Number | 858230-84-9 | bldpharm.combldpharm.com |

| Molecular Formula | C₁₅H₁₀ClNO | molaid.com |

| Molecular Weight | 255.70 g/mol | bldpharm.commolaid.com |

| Appearance | White to off-white solid (typical) | |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)N2C=CC3=C2C(=CC=C3)Cl |

This data is compiled from chemical supplier and database information.

Synthesis

This reaction would typically proceed by treating 4-chloroindole with benzoyl chloride in the presence of a suitable base, such as sodium hydride or triethylamine, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758). The base deprotonates the indole nitrogen, forming a nucleophilic indolide anion that subsequently attacks the electrophilic carbonyl carbon of benzoyl chloride to form the final N-acylated product.

Research Findings and Current Status

A review of current scientific literature indicates that (4-Chloro-1H-indol-1-yl)(phenyl)methanone is commercially available from various chemical suppliers, indicating its use as a building block or intermediate in organic synthesis. bldpharm.comaksci.combldpharm.com However, there is a notable lack of in-depth research studies published in peer-reviewed journals that focus specifically on the biological activity or therapeutic applications of this particular molecule.

Research on structurally related compounds provides a rationale for its synthesis and potential interest. For example, various substituted indolyl methanones have been investigated for their potential as inhibitors of enzymes like platelet-derived growth factor (PDGF) receptor kinase. ambeed.com Furthermore, chloro-substituted indoles are a common feature in many biologically active compounds, with research exploring their anticancer activities. ambeed.com The development of a synthetic route for N-benzoyl-4-chloroindole-3-carbaldehyde in a recent patent suggests the utility of the N-benzoyl-4-chloroindole scaffold in generating novel compounds. google.com

The absence of dedicated research on (4-Chloro-1H-indol-1-yl)(phenyl)methanone itself suggests it may be a novel compound for which biological screening data has not yet been publicly disclosed, or it is primarily used as an intermediate for the synthesis of more complex molecules.

Compound Index

Structure

3D Structure

Properties

Molecular Formula |

C15H10ClNO |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

(4-chloroindol-1-yl)-phenylmethanone |

InChI |

InChI=1S/C15H10ClNO/c16-13-7-4-8-14-12(13)9-10-17(14)15(18)11-5-2-1-3-6-11/h1-10H |

InChI Key |

ZGWNTBLLTDBLME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC=C3Cl |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 4 Chloro 1h Indol 1 Yl Phenyl Methanone

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the chemical structure of a molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared/ultraviolet-visible spectroscopy would be required for a thorough characterization of (4-Chloro-1H-indol-1-yl)(phenyl)methanone.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (4-Chloro-1H-indol-1-yl)(phenyl)methanone, one would expect to see distinct signals for the protons on the 4-chloroindole (B13527) ring and the phenyl ring. The integration of these signals would correspond to the number of protons in each environment. Coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity of adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, carbonyl). For the title compound, a characteristic downfield signal for the carbonyl carbon of the methanone (B1245722) group would be expected.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity within the indole (B1671886) and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the phenylmethanone group to the nitrogen of the indole ring.

A hypothetical data table for the expected NMR shifts is presented below. The exact values would need to be determined experimentally.

| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| Carbonyl C | - | ~168-172 |

| Phenyl C-H | ~7.4-7.8 (m) | ~128-135 |

| Indole C-H | ~6.8-7.5 (m) | ~100-140 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition of (4-Chloro-1H-indol-1-yl)(phenyl)methanone (C₁₅H₁₀ClNO). The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing how the molecule breaks apart under ionization. Expected fragments would correspond to the loss of the phenyl group, the benzoyl group, or the chlorine atom.

| Technique | Expected Observation |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the exact mass of C₁₅H₁₀ClNO. |

| Electron Ionization Mass Spectrometry (EI-MS) | Fragmentation pattern showing peaks for [M-Cl]⁺, [M-C₆H₅]⁺, [M-COC₆H₅]⁺, etc. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR Spectroscopy: This technique is used to identify the functional groups present in a molecule. For the title compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group would be a key diagnostic feature, typically appearing in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations for the aromatic rings and C-N stretching vibrations.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The presence of conjugated systems, such as the indole and phenyl rings, would result in characteristic absorption bands in the UV-Vis spectrum.

| Spectroscopy | Expected Wavenumber/Wavelength | Assignment |

| IR | ~1650-1700 cm⁻¹ | C=O stretch (ketone) |

| IR | ~3000-3100 cm⁻¹ | Aromatic C-H stretch |

| UV-Vis | ~250-350 nm | π → π* transitions |

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions

Analysis of the crystal packing would reveal how the molecules of (4-Chloro-1H-indol-1-yl)(phenyl)methanone arrange themselves in the crystal lattice. This would include the identification of any significant intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, or potential weak C-H···O or C-H···π interactions, which stabilize the crystal structure.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

X-ray crystallography would provide a detailed geometric description of the molecule.

Bond Lengths and Angles: The experimentally determined bond lengths and angles could be compared to standard values for similar chemical bonds to identify any unusual geometric features.

Torsion Angles: The torsion angles, particularly around the N-C(O) bond and the C(O)-C(phenyl) bond, are of significant interest as they define the conformation of the molecule. The relative orientation of the phenyl ring and the indole moiety would be determined by these angles.

A representative data table that would be generated from an X-ray crystallographic study is shown below.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| C-Cl Bond Length (Å) | To be determined |

| C=O Bond Length (Å) | To be determined |

| N-C(O) Bond Length (Å) | To be determined |

| **Indole-Phenyl Torsion Angle (°) ** | To be determined |

Conformational Dynamics and Rotational Isomerism of the Methanone Linker

In N-acylindoles, the amide bond of the methanone linker exhibits partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group. This partial double bond character results in a significant rotational barrier around the N-C(O) bond. For many amides, this barrier is substantial enough to allow for the observation of distinct cis and trans conformers at room temperature. In the context of (4-Chloro-1H-indol-1-yl)(phenyl)methanone, this would refer to the orientation of the phenyl group relative to the indole ring.

The planarity of the N-acyl group is a common feature, and the rotational isomerism in N-aroylindoles is influenced by both steric and electronic factors. The preference for a particular rotamer is a delicate balance between maximizing π-conjugation and minimizing steric hindrance.

The phenyl group attached to the carbonyl carbon significantly influences the molecular conformation of (4-Chloro-1H-indol-1-yl)(phenyl)methanone. The orientation of this phenyl ring relative to the plane of the indole is a defining conformational feature.

In related benzoylindole structures, the phenyl ring is often found to be twisted out of the plane of the indole-methanone unit. This torsion is a compromise between two opposing forces: the tendency to achieve a coplanar arrangement to maximize π-system conjugation and the steric repulsion between the ortho-hydrogens of the phenyl ring and the atoms of the indole ring, particularly at the C2 and C7 positions.

For example, in the crystal structure of (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone, the carbonyl-bound phenyl ring has a dihedral angle of 57.32(5)° with the indole ring system. imperial.ac.uk Similarly, in (4-Bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone, the bromophenyl ring is twisted with respect to the indole ring. msu.eduyoutube.com These examples suggest that a non-planar arrangement between the phenyl and indole rings is a common and energetically favorable conformation in such systems. This twist helps to alleviate the steric strain that would be present in a fully planar conformation.

The presence of a chlorine atom at the 4-position of the indole ring introduces both steric and electronic perturbations that can affect the conformation of the entire molecule.

Steric Effects:

The chloro group is larger than a hydrogen atom, and its presence can lead to steric hindrance. wikipedia.orgquora.com This steric bulk can influence the preferred orientation of the adjacent benzoyl group. The rotational equilibrium around the N-C(O) bond may be shifted to favor a conformer that minimizes the steric clash between the 4-chloro substituent and the phenyl ring or the carbonyl oxygen. This steric repulsion can influence the precise dihedral angle between the indole and phenyl rings. In related systems, even small substituents can have a measurable impact on conformational preferences. numberanalytics.com

Electronic Effects:

Inductive Effect: The high electronegativity of chlorine withdraws electron density from the indole ring through the sigma bond network (an inductive effect). This can alter the electron density at the indole nitrogen.

Resonance Effect: The chlorine atom also possesses lone pairs of electrons that can be donated to the aromatic π-system (a resonance effect). In substituted benzenes, halogens are generally considered deactivating yet ortho-, para-directing, indicating a stronger inductive withdrawal than resonance donation.

Impact on N-CO Rotational Barrier: The electronic changes in the indole ring can modulate the degree of π-conjugation across the N-C(O) bond. A computational study on 4-substituted indoles has shown that electron-withdrawing groups can significantly affect the electronic structure of the indole system. nih.gov This, in turn, can influence the rotational barrier of the methanone linker. A change in the electron density at the nitrogen atom will directly impact the strength of the n-π conjugation with the carbonyl group, thus altering the energy landscape of the rotational isomers.

Computational Chemistry and Theoretical Investigations of 4 Chloro 1h Indol 1 Yl Phenyl Methanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental properties of molecular systems like (4-Chloro-1H-indol-1-yl)(phenyl)methanone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (4-Chloro-1H-indol-1-yl)(phenyl)methanone, DFT calculations are employed to determine its most stable three-dimensional conformation, known as the optimized molecular geometry. These calculations typically use a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a good balance between accuracy and computational cost.

Table 1: Predicted Optimized Geometrical Parameters for (4-Chloro-1H-indol-1-yl)(phenyl)methanone

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.75 Å |

| N1-C(O) | 1.38 Å | |

| C=O | 1.23 Å | |

| Bond Angle | C2-N1-C(O) | 125.0° |

| N1-C(O)-C(phenyl) | 118.5° | |

| Dihedral Angle | C2-N1-C(O)-C(phenyl) | 45.0° |

Note: The values in this table are illustrative and based on typical DFT calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For (4-Chloro-1H-indol-1-yl)(phenyl)methanone, the HOMO is expected to be localized primarily on the electron-rich 4-chloroindole (B13527) ring system, while the LUMO is likely to be distributed over the benzoyl moiety, particularly the carbonyl group and the phenyl ring. This distribution suggests that the indole (B1671886) part of the molecule is the primary site for electrophilic attack, while the benzoyl portion is more susceptible to nucleophilic attack. The analysis of frontier orbitals has been successfully used to explain the reactivity in various organic reactions. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Properties of (4-Chloro-1H-indol-1-yl)(phenyl)methanone

| Property | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Energy Gap (ΔE) | 4.35 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar molecular structures.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The MEP map displays regions of negative potential (electron-rich, attractive to electrophiles) in red and regions of positive potential (electron-poor, attractive to nucleophiles) in blue.

In (4-Chloro-1H-indol-1-yl)(phenyl)methanone, the MEP surface is expected to show a significant negative potential around the oxygen atom of the carbonyl group, making it a likely site for hydrogen bonding interactions. The chlorine atom on the indole ring will also contribute to the electrostatic potential, influencing the molecule's interaction with its environment. The aromatic rings will present areas of moderate negative potential above and below the plane of the rings. Such analyses are crucial in understanding non-covalent interactions. nih.gov

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and simulation techniques allow for the study of its behavior in a more complex environment.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of (4-Chloro-1H-indol-1-yl)(phenyl)methanone and the influence of the surrounding solvent.

An MD simulation of this molecule in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal the accessible conformations and the rotational freedom around the N-C(O) bond. These simulations can provide information on the stability of different conformers and the energy barriers for their interconversion. The explicit inclusion of solvent molecules allows for a realistic representation of solute-solvent interactions, such as hydrogen bonding between the carbonyl oxygen and water molecules. The Automated Topology Builder (ATB) and Repository is a useful resource for generating force fields for such simulations. uq.edu.au

Given the prevalence of the indole scaffold in many biologically active compounds, it is plausible that (4-Chloro-1H-indol-1-yl)(phenyl)methanone could interact with various biological targets, such as enzymes or receptors. In silico molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a protein target.

For instance, based on the structural features of the molecule, potential targets could include protein kinases or other enzymes with hydrophobic binding pockets that can accommodate the aromatic rings. A docking study would involve placing the molecule into the active site of a target protein and scoring the different poses based on a scoring function that estimates the binding free energy. The results can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such docking simulations have been effectively used to predict the binding affinities of various small molecules to protein targets. nih.gov

Table 3: Hypothetical Docking Results for (4-Chloro-1H-indol-1-yl)(phenyl)methanone with a Putative Protein Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Carbonyl oxygen with backbone NH of a key residue |

| Hydrophobic Interactions | Phenyl and chloroindole rings with hydrophobic pocket |

Note: The values in this table are hypothetical and for illustrative purposes only. The actual binding affinity and interactions would depend on the specific protein target.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, rooted in quantum mechanics, provide a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies through computational methods is a standard approach for the structural elucidation of novel compounds. Density Functional Theory (DFT) is a commonly employed method for these predictions. For instance, in studies of compounds like 4-(3-methyl-1H-indol-2-yl)phenylmethanone, DFT calculations are used to optimize the molecular geometry, which is a prerequisite for accurate spectroscopic predictions. orientjchem.org

Following geometry optimization, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts. The theoretical chemical shifts are then often correlated with experimental data to validate the computational model. For example, the 1H and 13C NMR spectra of 4-(3-methyl-1H-indol-2-yl)phenylmethanone have been experimentally determined and could serve as a basis for calibrating computational predictions for similar structures. orientjchem.org

Similarly, the vibrational frequencies corresponding to IR spectroscopy can be computed. These calculations yield a set of normal modes and their corresponding frequencies. For 4-(3-methyl-1H-indol-2-yl)phenylmethanone, characteristic IR peaks for the N-H and C=O stretching vibrations have been reported. orientjchem.org A computational study on (4-Chloro-1H-indol-1-yl)(phenyl)methanone would be expected to predict the shifts in these vibrational frequencies due to the influence of the chloro-substituent.

Table 1: Representative Spectroscopic Data for an Analogous Indole Derivative

| Compound | Spectroscopic Data |

| 4-(3-methyl-1H-indol-2-yl)phenylmethanone | IR (KBr, cm-1): 3343 (N-H), 1650 (C=O) 1H NMR (500MHz, DMSO-d6, δ ppm): 11.34 (s, 1H, indole-NH), 7.00-8.07 (m, 13H, Aromatic-H), 2.46 (s, 3H, CH3) 13C NMR (125 MHz, δ): 195.7, 137.8, 133.1, 132.9, 130.8, 130.1, 129.9, 129.1, 127.6, 122.9, 119.4, 119.4, 111.8, 109.6, 10.6 |

Data sourced from a study on 4-(3-methyl-1H-indol-2-yl)phenylmethanone. orientjchem.org

Time-dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic transitions, which correspond to Ultraviolet-Visible (UV-Vis) absorption spectra. For indole derivatives, TD-DFT calculations can predict the maximum absorption wavelengths (λmax). For example, computational studies on 1-pentyl-3-(4-methoxy-1-naphthoyl)indole have utilized TD-DFT to calculate their electronic spectra. researchgate.net It is known that the electronic properties of indole and its derivatives are sensitive to substitution, and the introduction of a chloro group at the 4-position of the indole ring in (4-Chloro-1H-indol-1-yl)(phenyl)methanone would be expected to cause a shift in the absorption bands compared to the unsubstituted parent compound.

Fluorescence emission wavelengths can also be computationally modeled, typically by optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission energies gives the Stokes shift, a key characteristic of a fluorescent molecule. While specific data for the title compound is unavailable, the methodologies applied to other fluorescent indole derivatives would be directly applicable.

Ligand-Receptor Interaction Modeling

Understanding how a molecule interacts with biological macromolecules is crucial for drug discovery and development. Molecular modeling techniques, such as homology modeling and docking simulations, are instrumental in this regard.

In the absence of an experimentally determined crystal structure for a target protein, homology modeling can be used to generate a three-dimensional model. This technique relies on the amino acid sequence of the target protein and the known structure of a homologous protein. For indole derivatives, which are known to interact with a wide range of biological targets, homology modeling is a vital first step in computational interaction studies when the target structure is unknown. For instance, in studies of other heterocyclic compounds, if the experimental crystal structure of a target like a specific enzyme is not available, its 3D structure is often modeled using web-based servers like SWISS-MODEL. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to understand the binding mode and affinity of potential drug candidates. In studies involving indole derivatives with potential antimicrobial activity, molecular docking has been used to elucidate the binding interactions with target proteins. nih.gov For example, compounds were docked into the active sites of enzymes to understand their inhibitory potential. nih.gov

For (4-Chloro-1H-indol-1-yl)(phenyl)methanone, a docking study would involve preparing the 3D structure of the ligand and the target receptor. The ligand would then be placed into the binding site of the receptor, and various conformations would be sampled to identify the most stable binding pose. The results of such a simulation would provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The binding energy, a score calculated by the docking program, would offer an estimation of the binding affinity.

Table 2: Illustrative Docking Study Parameters for Indole Derivatives

| Parameter | Description | Example from Analogous Studies |

| Software | Program used for docking calculations. | AutoDock, GOLD |

| Target Protein | The receptor into which the ligand is docked. | Enzymes like DNA gyrase, tyrosyl-tRNA synthetase |

| Binding Site Definition | Method to define the region of the protein for docking. | Based on co-crystallized ligands or active site prediction algorithms. |

| Scoring Function | Algorithm used to estimate binding affinity. | Empirical free energy scoring functions. |

| Key Interactions | Types of non-covalent bonds identified. | Hydrogen bonds, hydrophobic interactions, π-π stacking. |

This table presents a generalized summary based on docking studies of various indole derivatives.

Structure Activity Relationship Sar Studies of 4 Chloro 1h Indol 1 Yl Phenyl Methanone Analogues

Systematic Modification of the N-Acyl Substituent

The N-acyl substituent, in this case, the benzoyl group, plays a crucial role in the interaction of these molecules with their biological targets. Modifications to this part of the scaffold can significantly impact potency and selectivity.

In the broader class of N-acylindoles, particularly those acting as cannabinoid receptor agonists, the phenyl ring of the acyl group is a key site for modification. The electronic and steric properties of substituents on this ring can fine-tune the compound's activity.

Research on 3-(benzoyl)indole derivatives has shown that substitutions on the phenyl ring can modulate biological activity. For instance, in a series of N-alkyl-3-benzoylindoles, the presence and position of substituents on the phenyl ring were found to be critical for their cannabinoid receptor affinity. While specific data on (4-Chloro-1H-indol-1-yl)(phenyl)methanone is not detailed, general trends in related series indicate that both electron-donating and electron-withdrawing groups can be tolerated, though their position is often crucial. For example, in the phenylacetylindole class of synthetic cannabinoids, a methoxy (B1213986) group on the phenyl ring is a common feature in potent compounds like JWH-250 wikipedia.org.

The following table summarizes hypothetical SAR trends for phenyl ring substitution based on general knowledge of related indole (B1671886) cannabinoid agonists.

| Substituent Position | Electronic Effect | Steric Bulk | Predicted Impact on Activity |

| para (4-position) | Electron-donating (e.g., -OCH₃) | Small to medium | Generally well-tolerated, may enhance potency |

| para (4-position) | Electron-withdrawing (e.g., -Cl, -CF₃) | Small to medium | Often tolerated, can influence selectivity |

| meta (3-position) | Various | Various | Activity is often sensitive to substitution at this position |

| ortho (2-position) | Various | Small | Generally leads to a decrease in potency due to steric hindrance |

This table is illustrative and based on general principles observed in related compound series, not on specific experimental data for (4-Chloro-1H-indol-1-yl)(phenyl)methanone.

Replacing the phenyl ring of the N-benzoyl group with other cyclic systems, such as heteroaromatic or aliphatic moieties, is a common strategy in medicinal chemistry to alter physicochemical properties and explore new interactions with the receptor binding site. nih.govresearchgate.net

In the context of cannabinoid receptor agonists, the N-acyl group is frequently a naphthoyl group, as seen in the widely known synthetic cannabinoid JWH-018, which contains a 3-(1-naphthoyl)indole (B1666303) core wikipedia.org. This suggests that larger aromatic systems can be highly favorable for potency. Other heterocyclic replacements have also been explored in related indole structures. For instance, the replacement of a phenyl ring with various heteroaromatic rings can significantly impact ADME (absorption, distribution, metabolism, and excretion) properties, which can indirectly affect in vivo efficacy researchgate.net.

Studies on indole-3-carboxamides have shown that replacing the N-benzoyl group with other acyl groups can lead to potent and selective cannabinoid receptor modulators. While direct replacements in the (4-Chloro-1H-indol-1-yl)(phenyl)methanone series are not documented, the SAR of related compounds suggests that bioisosteric replacement of the phenyl ring with rings like thiophene, pyridine, or even bulky aliphatic groups like adamantane (B196018) could be a viable strategy to modulate activity. Research on other indole derivatives has demonstrated that adamantane-containing compounds can be potent inhibitors of various biological targets nih.gov.

| Phenyl Replacement | Ring Type | Predicted SAR Outcome |

| Naphthyl | Aromatic | Likely to maintain or enhance potency, a common feature in potent cannabinoid agonists. |

| Pyridyl | Heteroaromatic | May alter solubility and metabolic stability; potency will depend on the nitrogen position and interaction with the receptor. researchgate.net |

| Thienyl | Heteroaromatic | Often a successful bioisostere for a phenyl ring, likely to be well-tolerated. |

| Adamantyl | Aliphatic | Introduces significant bulk and lipophilicity, which can enhance binding affinity in some cases. nih.gov |

| Cyclohexyl | Aliphatic | May be tolerated but could lead to a decrease in potency compared to aromatic systems. |

This table presents potential outcomes based on established medicinal chemistry principles and SAR of related indole series.

Positional and Electronic Effects of Halogenation on the Indole Core

Halogenation of the indole ring is a key determinant of the pharmacological profile of many indole derivatives. The position and nature of the halogen substituent can profoundly affect receptor affinity and functional activity.

While the parent compound of this article is the 4-chloro derivative, the effect of other halogens at this position is an important aspect of SAR. Generally, in many classes of bioactive molecules, the order of activity for halogen substituents follows the trend of their electronegativity and size (F < Cl < Br < I), although this is not a universal rule and can be target-dependent. In the absence of specific comparative data for (4-Chloro-1H-indol-1-yl)(phenyl)methanone, we can infer from broader knowledge. For instance, in some series, a bromo or iodo substituent might offer improved potency due to favorable halogen bonding interactions with the receptor.

The position of the halogen on the indole ring is a critical factor influencing biological activity. A study on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA provides valuable comparative data on the human CB1 receptor affinity for indoles halogenated at different positions. While the rest of the molecule in this study differs from (4-Chloro-1H-indol-1-yl)(phenyl)methanone, the insights into the effect of the chlorine's position on the indole core are highly relevant.

The table below summarizes the CB1 receptor binding affinities (Ki) for a series of chlorinated indole derivatives.

| Compound | Chlorine Position | hCB1 Ki (nM) |

| 2-Cl-analogue | C2 | 1.9 ± 0.3 |

| 4-Cl-analogue | C4 | 1.8 ± 0.3 |

| 5-Cl-analogue | C5 | 0.8 ± 0.1 |

| 6-Cl-analogue | C6 | 0.4 ± 0.1 |

| 7-Cl-analogue | C7 | 1.3 ± 0.2 |

Data adapted from a study on chloroindole analogues of MDMB-CHMICA.

From this data, it is evident that the position of the chlorine atom has a significant impact on CB1 receptor affinity. The 6-chloro and 5-chloro analogues demonstrated the highest affinity, suggesting that substitution at these positions is particularly favorable for binding to the CB1 receptor in this series. The 4-chloro analogue showed high affinity, comparable to the 2-chloro and 7-chloro derivatives, but was less potent than the 5- and 6-chloro substituted compounds. This highlights the subtle interplay between the electronic and steric effects of the halogen and the topology of the receptor's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For indole derivatives, QSAR studies have been employed to understand the key physicochemical properties that govern their activity and to design new, more potent compounds. researchgate.netnih.gov

While a specific QSAR model for (4-Chloro-1H-indol-1-yl)(phenyl)methanone analogues was not found in the reviewed literature, QSAR studies on broader classes of indole and isatin (B1672199) derivatives have identified several important descriptors. researchgate.net These often include:

Hydrophobicity (logP): The lipophilicity of the molecule is often a key factor in its ability to cross cell membranes and interact with hydrophobic pockets in the receptor.

Electronic Descriptors: Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, as well as atomic charges, can describe the electronic nature of the molecule and its potential for electrostatic or charge-transfer interactions.

Topological and Shape Descriptors: These describe the size, shape, and connectivity of the molecule, which are crucial for steric complementarity with the binding site.

A hypothetical QSAR model for N-benzoylindole cannabinoid agonists might suggest that increased hydrophobicity in the N-acyl substituent and specific electronic properties of the halogenated indole core are positively correlated with binding affinity. Such models, once developed and validated, can be powerful tools for the virtual screening and rational design of new analogues with improved activity profiles.

Descriptor Calculation and Feature Selection for Indolyl Methanone (B1245722) Series

In the realm of computational chemistry, the initial step in developing a QSAR model for a series of compounds like indolyl methanones involves the calculation of a wide array of molecular descriptors. These descriptors are numerical values that characterize the chemical structure of a molecule in various ways. They can be broadly categorized into several classes:

1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching, connectivity, and shape.

3D Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms and encompass steric and conformational properties.

Physicochemical Descriptors: This category includes properties like logP (lipophilicity), polar surface area, and molar refractivity, which are crucial for understanding a drug's pharmacokinetic and pharmacodynamic behavior.

Once a comprehensive set of descriptors is calculated for each analogue in the series, the next critical step is feature selection . Given that thousands of descriptors can be generated for a single molecule, it is imperative to identify the subset that is most relevant to the biological activity being studied. This process helps to reduce the complexity of the model, prevent overfitting, and provide more interpretable results. Common feature selection techniques include:

Genetic Algorithms: Inspired by the process of natural selection, these algorithms iteratively select and combine descriptors to find the optimal set that yields the most predictive QSAR model.

Stepwise Regression: This method involves sequentially adding or removing descriptors from the model based on their statistical significance.

Partial Least Squares (PLS) Regression: This technique is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Statistical Model Development for Activity Prediction

Following descriptor calculation and feature selection, a statistical model is developed to establish a mathematical relationship between the selected descriptors and the biological activity of the compounds. The goal is to create a model that can accurately predict the activity of new, unsynthesized analogues.

One of the most common methods for building a QSAR model is Multiple Linear Regression (MLR) . An MLR model takes the form of an equation where the biological activity is a linear combination of the selected descriptors. The quality of an MLR model is assessed using several statistical parameters:

Coefficient of Determination (R²): This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 suggests a better fit.

Cross-validated R² (Q²): This parameter assesses the predictive power of the model using techniques like leave-one-out cross-validation. A high Q² value is crucial for a reliable QSAR model.

Standard Error of Estimation: This indicates the average deviation of the predicted values from the experimental values.

In the absence of specific experimental data for (4-Chloro-1H-indol-1-yl)(phenyl)methanone analogues, a hypothetical QSAR study might reveal that the biological activity is positively correlated with the electron-withdrawing nature of substituents on the phenyl ring and negatively correlated with their steric bulk.

| Hypothetical Analogue | Descriptor 1 (e.g., Hammett constant) | Descriptor 2 (e.g., Steric parameter) | Observed Activity (pIC50) | Predicted Activity (pIC50) |

| (4-Chloro-1H-indol-1-yl)(phenyl)methanone | 0.00 | 1.00 | 5.2 | 5.3 |

| (4-Chloro-1H-indol-1-yl)(4-fluorophenyl)methanone | 0.06 | 1.12 | 5.5 | 5.4 |

| (4-Chloro-1H-indol-1-yl)(4-chlorophenyl)methanone | 0.23 | 1.60 | 5.8 | 5.7 |

| (4-Chloro-1H-indol-1-yl)(4-methylphenyl)methanone | -0.17 | 1.52 | 4.9 | 5.0 |

This table is for illustrative purposes only and is not based on experimental data.

Conformational Flexibility and its Implications in SAR

The three-dimensional shape of a molecule, or its conformation , is critical for its interaction with biological targets like enzymes and receptors. The (4-Chloro-1H-indol-1-yl)(phenyl)methanone scaffold possesses several rotatable bonds, particularly the bond connecting the phenyl group to the carbonyl carbon and the bond between the carbonyl carbon and the indole nitrogen. The rotational freedom around these bonds allows the molecule to adopt various conformations.

The relative orientation of the phenyl ring and the indole nucleus is a key conformational feature. This orientation can be influenced by the nature and size of substituents on either ring system. For instance, bulky substituents on the phenyl ring might sterically hinder certain conformations, favoring others.

Understanding the conformational preferences of these analogues is crucial for SAR. It is often the case that only a specific conformation, the "bioactive conformation," is responsible for the molecule's biological activity. Computational methods such as molecular mechanics and quantum mechanics can be employed to calculate the potential energy of different conformations and identify the most stable ones.

Mechanistic Insights into Molecular Interactions of 4 Chloro 1h Indol 1 Yl Phenyl Methanone

Exploration of Hydrogen Bonding Interactions with Biological Systems

Hydrogen bonds are pivotal in the interaction of small molecules with biological targets. For (4-Chloro-1H-indol-1-yl)(phenyl)methanone, both the carbonyl oxygen and the indole (B1671886) N-H group present opportunities for forming these critical connections.

The carbonyl oxygen of the methanone (B1245722) linker is a prominent hydrogen bond acceptor. In analogous structures, such as (1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone, the ketone oxygen has been observed to participate in hydrogen bonding with residues like Lysine in receptor binding sites. This interaction is crucial for anchoring the ligand within the binding pocket and orienting it for further interactions. The electrostatic potential map of similar molecules shows a high electron density around the ketone oxygen, confirming its role as a strong hydrogen bond acceptor. In the crystal structure of a related compound, (4-Bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone, intermolecular C—H⋯O hydrogen bonds are observed, further highlighting the capacity of the carbonyl oxygen to engage in such interactions. nih.gov

While the nitrogen of the indole in (4-Chloro-1H-indol-1-yl)(phenyl)methanone is substituted, precluding it from acting as a hydrogen bond donor, the indole N-H of other interacting molecules or receptor-side chains can play a role. The indole N-H group is a well-established hydrogen bond donor. For instance, in the structure of 4-(1H-indol-2-yl)phenylmethanone, a related compound, the IR spectrum shows a distinct peak corresponding to the indole N-H stretch, and NMR data confirms the presence of this proton. orientjchem.org This N-H group can form hydrogen bonds with suitable acceptor atoms, such as the carbonyl oxygen of (4-Chloro-1H-indol-1-yl)(phenyl)methanone or with amino acid residues like aspartate or glutamate (B1630785) in a protein binding pocket.

Non-Covalent Interactions in Ligand-Target Binding

Beyond hydrogen bonding, other non-covalent forces are instrumental in the binding affinity and selectivity of a ligand.

The phenyl and the chloro-substituted indole rings of (4-Chloro-1H-indol-1-yl)(phenyl)methanone provide extensive surface area for hydrophobic and π-stacking interactions. In related indole derivatives, the indole ring system has been shown to form dihedral angles with phenyl rings that facilitate these interactions. nih.gov For example, in (4-Bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone, weak intermolecular C—H⋯π interactions are observed, contributing to the crystal packing. nih.gov Similarly, the methylnaphthalene moiety of another related compound occupies a hydrophobic pocket formed by phenylalanine and tryptophan residues in the CB1 receptor. This suggests that the aromatic systems of (4-Chloro-1H-indol-1-yl)(phenyl)methanone are likely to engage in similar π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a receptor's binding site.

| Interaction Type | Interacting Moiety | Potential Interacting Residues |

| Hydrophobic | Phenyl group, Indole ring | Leucine, Isoleucine, Valine |

| π-Stacking | Phenyl group, Indole ring | Phenylalanine, Tyrosine, Tryptophan |

| C-H···π | Phenyl C-H, Indole C-H | Aromatic rings of residues |

The chlorine atom at the 4-position of the indole ring introduces the potential for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom in a biological target. In a molecular docking study of (1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone with the CB1 receptor, the chlorine atom was found to form a halogen bond with the serine residue Ser383, with a bond length of 3.2 Å. This highlights the potential for the chlorine atom in (4-Chloro-1H-indol-1-yl)(phenyl)methanone to play a direct and significant role in molecular recognition and binding affinity.

| Halogen Bond Donor | Potential Halogen Bond Acceptors in Biological Systems |

| Chlorine at C4 of indole | Carbonyl oxygen (e.g., from peptide backbone, Asp, Glu, Asn, Gln), Hydroxyl group (e.g., Ser, Thr, Tyr), Lone pairs on Nitrogen (e.g., His) or Sulfur (e.g., Met, Cys) |

Allosteric Modulation Potentials

While there is no direct evidence of allosteric modulation by (4-Chloro-1H-indol-1-yl)(phenyl)methanone in the reviewed literature, its structural features are consistent with those of known allosteric modulators. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the effect of the endogenous ligand.

The relatively rigid, non-polar structure of (4-Chloro-1H-indol-1-yl)(phenyl)methanone, with its distributed hydrophobic surfaces and specific hydrogen and halogen bonding capabilities, makes it a candidate for binding to allosteric pockets. These pockets are often more hydrophobic and less conserved than orthosteric sites. For a molecule like this to act as a positive allosteric modulator (PAM) or a negative allosteric modulator (NAM), it would need to stabilize a conformation of the receptor that either increases or decreases the affinity or efficacy of the orthosteric ligand. The specific nature of its allosteric potential would be highly dependent on the topology and residue composition of the allosteric site on a given receptor.

Investigation of Potential Enzyme Inhibition Mechanisms

Currently, there is a notable absence of publicly available scientific literature and research data pertaining specifically to the enzyme inhibition mechanisms of the compound (4-Chloro-1H-indol-1-yl)(phenyl)methanone. Extensive searches of scholarly databases and scientific repositories have not yielded specific studies detailing its interactions with any particular enzyme.

Proposed Mechanisms of Action (e.g., competitive, non-competitive inhibition)

Due to the lack of experimental data, any proposed mechanism of action for (4-Chloro-1H-indol-1-yl)(phenyl)methanone remains purely speculative. In the broader context of kinase inhibitors, compounds with similar structural motifs, such as an indole core, can exhibit various modes of inhibition. These can include competitive inhibition, where the compound competes with the endogenous substrate for binding to the enzyme's active site. Non-competitive inhibition, where the inhibitor binds to an allosteric site, and uncompetitive inhibition, which involves binding to the enzyme-substrate complex, are also possibilities. However, without empirical evidence from enzyme assays, such as kinetic studies determining changes in Km and Vmax in the presence of the compound, it is impossible to definitively assign a mechanism of action.

Active Site Interactions and Induced Conformational Changes

Similarly, a detailed understanding of the active site interactions and any induced conformational changes of target enzymes upon binding of (4-Chloro-1H-indol-1-yl)(phenyl)methanone is not available. Molecular modeling and structural biology techniques, such as X-ray crystallography or NMR spectroscopy, would be required to elucidate these details. Such studies would reveal the specific amino acid residues involved in binding, the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and whether the binding of the compound leads to conformational shifts in the enzyme's structure. In the absence of such research, no specific interactions or conformational changes can be described.

Advanced Research Applications and Methodological Development

Utilization in Chemical Probe Design

Chemical probes are essential tools for understanding biological systems. They are small molecules designed to interact with a specific protein or biomolecule, often with a reporter tag like biotin (B1667282) or a fluorescent dye to enable detection and study of the target.

Synthesis of Biotinylated or Fluorescently Tagged Analogues

There is no available literature detailing the synthesis of biotinylated or fluorescently tagged analogues of (4-Chloro-1H-indol-1-yl)(phenyl)methanone. Such synthesis would typically involve modifying the phenyl or indole (B1671886) ring with a linker arm to which biotin or a fluorophore could be attached.

Application in Target Engagement Studies (Methodological Focus)

Without the development of tagged analogues, there are no documented applications of (4-Chloro-1H-indol-1-yl)(phenyl)methanone in target engagement studies. These studies are crucial for confirming that a compound interacts with its intended biological target within a cellular or in-vivo environment.

Development of Analytical Methods for Detection and Quantification in Complex Matrices

The ability to detect and quantify a compound in complex biological or environmental samples is fundamental to its development as a research tool or therapeutic agent.

Chromatographic Separation Techniques (e.g., HPLC-MS)

While High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a standard and powerful technique for the analysis of small molecules, specific methods validated for the detection and quantification of (4-Chloro-1H-indol-1-yl)(phenyl)methanone are not described in the scientific literature. A related compound, (4-Chloro-1H-indol-7-yl)(phenyl)methanone, is commercially available, implying that quality control methods, likely including HPLC, exist for its characterization. pharmaffiliates.com However, these methods are not publicly detailed.

Spectroscopic Detection Methods

Standard spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), are available from commercial suppliers for the characterization of (4-Chloro-1H-indol-1-yl)(phenyl)methanone. bldpharm.com These are fundamental for confirming the structure and purity of the compound itself, but specific methods for its detection in complex matrices have not been published.

Strategies for Immobilization and Surface Chemistry Studies

Immobilizing small molecules onto surfaces is a key technique for creating functional materials, biosensors, and affinity chromatography resins. No studies describing the immobilization of (4-Chloro-1H-indol-1-yl)(phenyl)methanone or its use in surface chemistry have been found. Such research would likely involve functionalizing the molecule to allow for covalent attachment to a solid support.

Exploration of Self-Assembly Properties and Material Science Applications

The field of material science is increasingly focused on the design and synthesis of molecules capable of spontaneous organization into well-defined, functional superstructures. Indolyl methanones, a class of compounds characterized by an indole core linked to a benzoyl group, are promising candidates for such applications due to their inherent structural and electronic features that can drive self-assembly. The specific compound, (4-Chloro-1H-indol-1-yl)(phenyl)methanone, possesses a unique combination of functional groups that can participate in various non-covalent interactions, making it a molecule of interest for developing new materials, including chemosensors.

The self-assembly of organic molecules is governed by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking, and halogen bonding. The planarity of the indole ring, coupled with the aromatic phenyl group, provides a scaffold for significant π-π stacking interactions. Furthermore, the presence of a chlorine atom at the 4-position of the indole ring introduces the possibility of halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can be a powerful tool in crystal engineering and the design of supramolecular architectures.

Supramolecular Chemistry of Indolyl Methanones

The supramolecular chemistry of indolyl methanones is dictated by the interplay of the electron-rich indole nucleus, the electron-withdrawing N-benzoyl group, and any substituents on the aromatic rings. In the case of (4-Chloro-1H-indol-1-yl)(phenyl)methanone, the N-acylation of the indole nitrogen significantly alters its electronic properties. The electron-withdrawing nature of the benzoyl group reduces the electron density of the indole ring, influencing its participation in π-π stacking and hydrogen bonding.

While the indole N-H is absent in N-acylated indoles, the carbonyl oxygen of the methanone (B1245722) bridge becomes a key hydrogen bond acceptor. This allows for the formation of C-H···O interactions with neighboring molecules, which, although weaker than conventional hydrogen bonds, can collectively contribute to the stability of a supramolecular assembly.

The 4-chloro substituent further modulates the electronic landscape of the indole ring. Its electron-withdrawing inductive effect can enhance the potential for halogen bonding. The chlorine atom can act as a halogen bond donor, interacting with electron-rich sites on adjacent molecules, such as the carbonyl oxygen or the π-system of the phenyl or indole rings. This directional and specific interaction can guide the self-assembly process, leading to predictable and well-ordered crystalline structures. The study of related halogenated indole derivatives has shown that such interactions can be pivotal in defining the solid-state architecture. nih.gov

Anion Binding Receptor Properties

The development of synthetic receptors for the selective recognition of anions is a major focus of supramolecular chemistry, with applications ranging from environmental monitoring to biological sensing. Indole-based scaffolds have been extensively explored for this purpose, primarily due to the hydrogen-bonding capability of the indole N-H group. scielo.br While N-acylation in (4-Chloro-1H-indol-1-yl)(phenyl)methanone removes this primary hydrogen bond donor, the modification of the indole framework can still give rise to anion binding properties through other mechanisms.

The introduction of the electron-withdrawing benzoyl group at the N1-position polarizes the C-H bonds of the indole ring, particularly those in its vicinity. These activated C-H bonds can act as weak hydrogen bond donors, capable of interacting with basic anions. Studies on related N-acylindole frameworks have demonstrated the potential for anion recognition, driven by multiple C-H···anion interactions. doaj.org

The potential for (4-Chloro-1H-indol-1-yl)(phenyl)methanone and related structures to act as chemosensors for anions is significant. Anion binding can induce a change in the electronic properties of the molecule, which can be detected through spectroscopic methods such as UV-Vis or fluorescence spectroscopy. For instance, the binding of an anion could lead to a color change, forming the basis of a colorimetric sensor. The selectivity of such a sensor would be determined by the geometric and electronic complementarity between the receptor and the target anion.

Future Directions and Emerging Research Avenues for 4 Chloro 1h Indol 1 Yl Phenyl Methanone Research

The exploration of indole-based scaffolds continues to be a vibrant area of medicinal chemistry and materials science. The specific compound, (4-Chloro-1H-indol-1-yl)(phenyl)methanone, serves as a foundational structure for investigating novel therapeutic agents and functional materials. Future research is poised to leverage cutting-edge technologies and innovative chemical strategies to unlock the full potential of this and related compounds. The following sections outline key emerging avenues of research that promise to shape the future of this chemical class.

Q & A

Q. What are the common synthetic routes for (4-Chloro-1H-indol-1-yl)(phenyl)methanone, and how can reaction conditions be optimized?

The compound is synthesized via Friedel-Crafts acylation, where benzoyl chloride reacts with a substituted indole derivative using AlCl₃ as a Lewis acid catalyst in dichloromethane . Alternatively, Fischer indole cyclization is employed: a hydrazone intermediate derived from 1-(4-benzoylphenyl)propan-1-one undergoes cyclization with BF₃·Et₂O in acetic acid to form the indole core . Optimization involves adjusting solvent polarity, catalyst loading (e.g., AlCl₃ at 1.2–1.5 equivalents), and reaction time (6–12 hours) to maximize yields (typically 70–85%) .

Q. How is (4-Chloro-1H-indol-1-yl)(phenyl)methanone characterized structurally?

Key techniques include:

- ¹H/¹³C NMR : The 4-chloro substituent on the indole ring causes deshielding, observed as a singlet at δ ~7.2–7.5 ppm. The methanone carbonyl resonates at δ ~195–200 ppm in ¹³C NMR .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths (e.g., C-Cl = 1.73–1.75 Å) and dihedral angles between aromatic rings .

- Mass spectrometry : Molecular ion peaks [M⁺] at m/z 281.7 confirm the molecular formula C₁₅H₁₀ClNO .

Q. What preliminary biological activities are reported for this compound?

Derivatives show anti-inflammatory and antimicrobial activity. For example, chloro-substituted analogs inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 0.8–1.2 µM and exhibit MICs of 8–16 µg/mL against Staphylococcus aureus . Activity correlates with electron-withdrawing chloro groups enhancing membrane permeability .

Advanced Research Questions

Q. How do structural modifications influence the pharmacological profile of (4-Chloro-1H-indol-1-yl)(phenyl)methanone?

- Substituent position : Moving the chloro group from the 4- to 2-position on the indole ring reduces COX-2 inhibition by 40%, likely due to steric hindrance .

- Methanone replacement : Replacing the phenylmethanone with a sulfonyl group decreases antifungal activity (MIC increases from 8 µg/mL to >64 µg/mL), suggesting the carbonyl is critical for target binding .

- Hybrid derivatives : Conjugation with pyrazolones enhances antiplasmodial activity (IC₅₀ = 0.3 µM vs. Plasmodium falciparum) by improving solubility .

Q. What computational strategies are used to study its mechanism of action?

- Molecular docking : Simulations with MAP kinase (PDB ID: 1A9U) reveal hydrogen bonding between the methanone oxygen and Lys53 residue (binding energy: −8.2 kcal/mol) .

- QSAR models : Hammett constants (σ⁺) of substituents correlate with antibacterial log(1/MIC), indicating electron-withdrawing groups enhance activity (R² = 0.89) .

- ADMET prediction : SwissADME predicts high gastrointestinal absorption (95%) but moderate blood-brain barrier penetration (log BB = −0.7), limiting CNS applications .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Discrepancies in dihedral angles (e.g., 15° vs. 22° between indole and phenyl rings) arise from polymorphic forms. SHELXL refinement with TWIN/BASF commands resolves overlapping peaks in twinned crystals, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts = 24% of surface area) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Byproduct formation : Over-acylation during Friedel-Crafts reactions generates di-substituted byproducts (~15%). This is mitigated by slow benzoyl chloride addition and low temperatures (0–5°C) .

- Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) is required due to similar polarities of intermediates. HPLC-MS monitoring ensures >98% purity for toxicity assays .

Methodological Guidance

Q. How to design SAR studies for optimizing anti-inflammatory activity?

- Core modifications : Introduce methyl/methoxy groups at indole C-3 to assess steric effects.

- Scaffold hopping : Replace the phenyl ring with thiophene (improving log P by 0.5 units) .

- Dose-response assays : Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression (EC₅₀) .

Q. What analytical techniques validate compound stability under biological conditions?

- LC-MS/MS : Monitor degradation in simulated gastric fluid (pH 2.0, 37°C) over 24 hours.

- DSC/TGA : Thermal decomposition onset at 210°C confirms solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.